molecular formula C14H8F3N5S B3122631 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 303150-58-5

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B3122631
CAS RN: 303150-58-5
M. Wt: 335.31 g/mol
InChI Key: SXLLWLVLLYQXOO-UHFFFAOYSA-N
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Description

The compound “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” belongs to the class of 1,2,4-triazines . These are six-membered heterocyclic compounds possessing three nitrogen in its structure with general formula C3H3N3 . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .


Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR spectrum can provide information about the hydrogen environments in the molecule .


Chemical Reactions Analysis

1,2,4-Triazines and its derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive . They are also used in the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. The MS (Mass Spectrometry) can provide information about the molecular weight of the compound .

Scientific Research Applications

Synthesis Methodologies

One notable study demonstrates an efficient and regioselective synthesis of variously substituted 5-amino-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles and 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles. This process utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst, highlighting the use of water as an environmentally friendly solvent, short reaction times, and a broad substrate scope, achieving yields up to 93% (Gol, Khatri, & Barot, 2019).

Another research presents a three-component synthesis method that leads to the creation of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles. This method involves the condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol, characterizing the synthesized compounds with a range of analytical techniques (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Potential Applications

The derivatives of triazolopyrimidine compounds, including the one , are known for their diverse biological activities, such as antitumor, antiviral, herbicidal, and fungicidal properties. This opens up avenues for their application in pharmaceuticals and agrochemicals. Specifically, a novel method has been described for obtaining 3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thiones, suggesting further exploration of their chemical, physical, and biological properties (Fizer, Slivka, & Lendel, 2013).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have been found to inhibit CDK2, a target for cancer treatment . They have also been found to form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Safety and Hazards

While the specific safety and hazards for this compound are not mentioned in the retrieved papers, similar compounds have been found to be very sensitive and exhibit excellent calculated detonation performance .

Future Directions

The future directions for this compound could involve further studies on its biological activities and potential therapeutic applications. Given the broad-spectrum pharmaceutical activity of similar compounds, there is an opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing such cores .

properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N5S/c15-14(16,17)11-3-1-2-9(4-11)8-23-13-20-12-19-6-10(5-18)7-22(12)21-13/h1-4,6-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLLWLVLLYQXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C=C(C=NC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121584
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303150-58-5
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303150-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

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